molecular formula C18H16N2O2 B11062621 (3-Methoxyphenyl)(dipyridin-2-yl)methanol

(3-Methoxyphenyl)(dipyridin-2-yl)methanol

Cat. No.: B11062621
M. Wt: 292.3 g/mol
InChI Key: YWQFCIHRXOPSCY-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a methoxyphenyl group and two pyridyl groups attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL typically involves the reaction of 3-methoxybenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in an anhydrous solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

(3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl and pyridyl groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANE: Similar structure but lacks the hydroxyl group.

    (3-METHOXYPHENYL)[DI(2-PYRIDYL)]KETONE: Contains a carbonyl group instead of a hydroxyl group.

    (3-METHOXYPHENYL)[DI(2-PYRIDYL)]ETHANOL: Similar structure with an ethyl group instead of a methanol moiety.

Uniqueness

(3-METHOXYPHENYL)[DI(2-PYRIDYL)]METHANOL is unique due to the presence of both methoxyphenyl and pyridyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(3-methoxyphenyl)-dipyridin-2-ylmethanol

InChI

InChI=1S/C18H16N2O2/c1-22-15-8-6-7-14(13-15)18(21,16-9-2-4-11-19-16)17-10-3-5-12-20-17/h2-13,21H,1H3

InChI Key

YWQFCIHRXOPSCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)O

Origin of Product

United States

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